REACTION_CXSMILES
|
Cl[Si](C)(C)C.Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].N1([CH2:24][N:25]([CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[CH2:26][CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29])C2C=CC=CC=2N=N1.O>C1COCC1.[Zn]>[CH2:33]([N:25]([CH2:24][C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:26][CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)CN(CCC(=O)OCC)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The insoluble substance was removed by the filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CCC(=O)OCC)CC(C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |